5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a methoxyphenyl group at the N-position, a methylsulfanyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine-4-carboxylic acid and 3-methoxyaniline.
Formation of Intermediate: The 5-chloropyrimidine-4-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 3-methoxyaniline to form the intermediate 5-chloro-N-(3-methoxyphenyl)pyrimidine-4-carboxamide.
Methylation: The intermediate is further methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methylsulfanyl group at the 2nd position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of pyrimidine derivatives and their interactions with cellular targets.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of pyrimidine-based drugs and to develop new therapeutic agents.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide: Similar structure with a thiophenesulfonamide group instead of a methylsulfanyl group.
5-chloro-N-(3-methoxyphenyl)-2-methylaniline: Similar structure with a methylaniline group instead of a methylsulfanyl group.
Uniqueness
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
325724-88-7 |
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Molecular Formula |
C13H12ClN3O2S |
Molecular Weight |
309.77 g/mol |
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-4-8(6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) |
InChI Key |
RPDKQBBXBJDCCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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